6-Tert-butyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
6-TERT-BUTYL-3-[(4-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a tert-butyl group, an ethylphenylamino group, and a dihydrotriazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-3-[(4-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the following steps:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base.
Attachment of the ethylphenylamino group: This can be done through nucleophilic substitution reactions using suitable amines and halogenated precursors.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-TERT-BUTYL-3-[(4-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated compounds and strong bases or acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-TERT-BUTYL-3-[(4-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-TERT-BUTYL-3-[(4-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-TERT-BUTYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
- 6-TERT-BUTYL-3-[(4-ISOPROPYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Uniqueness
6-TERT-BUTYL-3-[(4-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group and the ethylphenylamino moiety differentiates it from other triazine derivatives, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C15H20N4O |
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Molecular Weight |
272.35 g/mol |
IUPAC Name |
6-tert-butyl-3-(4-ethylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C15H20N4O/c1-5-10-6-8-11(9-7-10)16-14-17-13(20)12(18-19-14)15(2,3)4/h6-9H,5H2,1-4H3,(H2,16,17,19,20) |
InChI Key |
FVTKDJSCOMWKIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C(C)(C)C |
Origin of Product |
United States |
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